REACTION_CXSMILES
|
[C:1]([O:9][CH2:10][CH3:11])([O:6][CH2:7]C)([O:3][CH2:4]C)[CH3:2].[OH:12][CH2:13]C(CO)(CO)CO.C(O)C>CC1C=CC(S(O)(=O)=O)=CC=1.COCCOCCOC>[CH2:13]([C:11]12[CH2:4][O:3][C:1]([CH3:2])([O:6][CH2:7]1)[O:9][CH2:10]2)[OH:12]
|
Name
|
|
Quantity
|
486 g
|
Type
|
reactant
|
Smiles
|
C(C)(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
408 g
|
Type
|
reactant
|
Smiles
|
OCC(CO)(CO)CO
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
catalyst
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O
|
Name
|
|
Quantity
|
300 g
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
170 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a flask equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
During this time 490 g of distillate were obtained
|
Type
|
CUSTOM
|
Details
|
was lowered to 100° C.
|
Type
|
DISTILLATION
|
Details
|
the remaining diethylene glycol dimethyl ether was distilled off under reduced pressure (30 mbar)
|
Type
|
DISTILLATION
|
Details
|
The residue was subjected to vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(O)C12COC(OC1)(OC2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 426 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |